N-(2,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Description
The exact mass of the compound this compound is 409.10962727 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-22-19-14-6-4-5-7-17(14)29-20(19)21(26)24(12)11-18(25)23-15-9-8-13(27-2)10-16(15)28-3/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETTUBTVNUAMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)OC)OC)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide or VU0614687-1 or F3382-3515, is bacterial RNA polymerase (RNAP). RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target.
Mode of Action
This compound inhibits bacterial RNAP. The most promising compound in this series, compound 7b, has shown potent inhibitory activity against Escherichia coli RNAP. Molecular docking studies suggest that compound 7b interacts with the switch region of the bacterial RNAP.
Biochemical Pathways
The inhibition of bacterial RNAP disrupts the synthesis of RNAs in bacteria, which is a crucial step in protein synthesis and bacterial growth. This disruption can lead to the death of the bacteria, providing the compound with its antimicrobial activity.
Pharmacokinetics
The compound’s potent antibacterial activity against clinical isolates of mrsa, vrsa, rrsa, and mprsp suggests that it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. Some compounds in this series have displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)F)F |
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds within this class have demonstrated efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 0.004 mg/mL against sensitive bacterial strains .
- Antifungal Activity : These compounds also showed promising antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Aspergillus niger and Candida albicans. Notably, certain derivatives outperformed traditional antifungal agents like fluconazole .
The biological activity of this compound is believed to involve interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : It may interact with receptors on microbial surfaces or within host cells to modulate immune responses.
Case Studies
Several research studies have explored the biological activity of related compounds:
- Study on Antibacterial Efficacy : A study published in 2023 evaluated a series of thiazolidinone derivatives for their antibacterial properties against common pathogens. The results indicated that certain derivatives exhibited superior activity compared to established antibiotics .
- Antifungal Research : Another investigation focused on the antifungal potential of similar compounds revealed that modifications in the chemical structure significantly enhanced their efficacy against resistant fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
